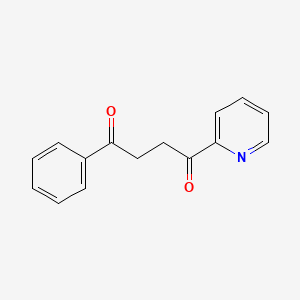
1-Phenyl-4-(pyridin-2-yl)butane-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-Phenyl-4-(pyridin-2-yl)butane-1,4-dione can be achieved through several synthetic routes. One common method involves the reaction of pyridine-2-carboxaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-Phenyl-4-(pyridin-2-yl)butane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or pyridin-2-yl groups are replaced by other substituents. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Phenyl-4-(pyridin-2-yl)butane-1,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug discovery and development. Its structural features make it a candidate for the design of new pharmaceuticals.
Industry: The compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism of action of 1-Phenyl-4-(pyridin-2-yl)butane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-Phenyl-4-(pyridin-2-yl)butane-1,4-dione can be compared with other similar compounds, such as:
1-Phenyl-4-(pyridin-3-yl)butane-1,4-dione: This compound has a similar structure but with the pyridinyl group attached at the 3-position. The difference in the position of the pyridinyl group can lead to variations in reactivity and biological activity.
1-Phenyl-4-(quinolin-2-yl)butane-1,4-dione: This compound contains a quinolinyl group instead of a pyridinyl group. The presence of the larger quinoline ring can affect the compound’s properties and applications.
特性
CAS番号 |
64388-90-5 |
|---|---|
分子式 |
C15H13NO2 |
分子量 |
239.27 g/mol |
IUPAC名 |
1-phenyl-4-pyridin-2-ylbutane-1,4-dione |
InChI |
InChI=1S/C15H13NO2/c17-14(12-6-2-1-3-7-12)9-10-15(18)13-8-4-5-11-16-13/h1-8,11H,9-10H2 |
InChIキー |
CJXHOJIHSSNNOV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


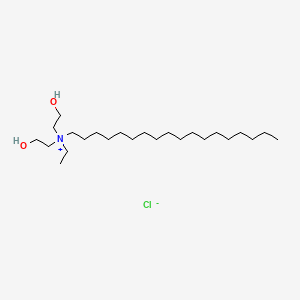
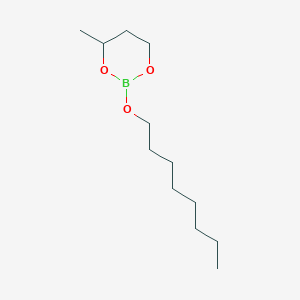
![N-[(tert-Butylperoxy)methyl]-N-ethylaniline](/img/structure/B14490428.png)
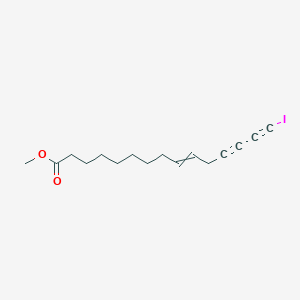
![2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane](/img/structure/B14490442.png)

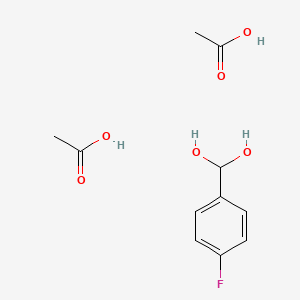

![3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole](/img/structure/B14490467.png)
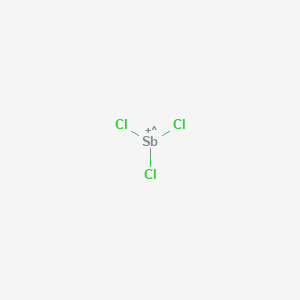
![2-[(3,7-Dimethylpentadec-4-EN-2-YL)oxy]oxane](/img/structure/B14490471.png)

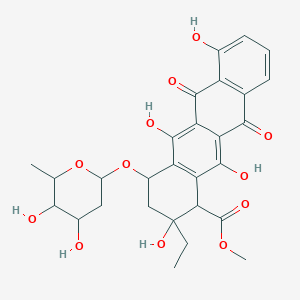
![(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine](/img/structure/B14490491.png)
